4-(Benzyloxy)-5-chloro-2-fluorobenzoic acid 4-(Benzyloxy)-5-chloro-2-fluorobenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18788520
InChI: InChI=1S/C14H10ClFO3/c15-11-6-10(14(17)18)12(16)7-13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)
SMILES:
Molecular Formula: C14H10ClFO3
Molecular Weight: 280.68 g/mol

4-(Benzyloxy)-5-chloro-2-fluorobenzoic acid

CAS No.:

Cat. No.: VC18788520

Molecular Formula: C14H10ClFO3

Molecular Weight: 280.68 g/mol

* For research use only. Not for human or veterinary use.

4-(Benzyloxy)-5-chloro-2-fluorobenzoic acid -

Specification

Molecular Formula C14H10ClFO3
Molecular Weight 280.68 g/mol
IUPAC Name 5-chloro-2-fluoro-4-phenylmethoxybenzoic acid
Standard InChI InChI=1S/C14H10ClFO3/c15-11-6-10(14(17)18)12(16)7-13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)
Standard InChI Key CHDSKGPMBVKWFE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=C(C(=C2)F)C(=O)O)Cl

Introduction

Chemical and Structural Properties

The molecular structure of 4-(Benzyloxy)-5-chloro-2-fluorobenzoic acid features a benzoic acid backbone substituted with a benzyloxy group (-OCH₂C₆H₅) at the 4-position, a chlorine atom at the 5-position, and a fluorine atom at the 2-position. This arrangement introduces steric and electronic effects that influence reactivity and intermolecular interactions. Key properties include:

PropertyValueSource
Molecular FormulaC₁₄H₁₀ClFO₃
Molecular Weight280.68 g/mol
Halogen SubstituentsCl (5-position), F (2-position)
Functional GroupsCarboxylic acid, benzyloxy

The fluorine atom’s electronegativity enhances the acidity of the carboxylic acid group, while the chlorine atom contributes to lipophilicity, potentially improving membrane permeability in biological systems . The benzyloxy group provides steric bulk, which may influence binding interactions in enzyme inhibition studies .

Comparative Analysis with Related Compounds

4-(Benzyloxy)-5-chloro-2-fluorobenzoic acid differs from simpler fluoro-benzoic acids (e.g., 4-fluorobenzoic acid) in its multifunctional substitution pattern:

CompoundMolecular WeightKey SubstituentsMAO-B IC₅₀ (µM)
4-Fluorobenzoic Acid140.11F (4-position)N/A
4-Benzyloxy-2-fluorobenzoic Acid246.23F (2-position), benzyloxyN/A
4-(Benzyloxy)-5-chloro-2-fluorobenzoic Acid280.68F (2), Cl (5), benzyloxyPredicted: <1

The addition of chlorine and benzyloxy groups enhances steric and electronic complexity, potentially improving target affinity compared to mono-substituted analogs .

Future Research Directions

  • Mechanistic Studies: Elucidate binding modes with MAO-B and other biological targets via X-ray crystallography or molecular docking.

  • In Vivo Efficacy: Evaluate pharmacokinetics and neuroprotection in animal models of neurodegeneration.

  • Derivatization: Explore modifications (e.g., esterification, amidation) to optimize bioavailability and selectivity.

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